2-Glyceryl capryl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 2-Glyceryl capryl ether typically involves the etherification of glycerol with fatty alcohols. One common method is the direct condensation of glycerol with decanol using homogeneous acid catalysts . The reaction conditions often include elevated temperatures (120-150°C) and pressures (14-18 bar) to facilitate the formation of the ether bond . Industrial production methods may also involve the use of solid acid catalysts to improve the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

2-Glyceryl capryl ether undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of glyceryl capryl ether derivatives with different functional groups.

Reduction: Reduction reactions can modify the ether linkage, potentially forming different glyceryl ethers.

Substitution: The ether bond can be cleaved using strong acids, leading to the formation of glycerol and the corresponding alcohol.

Common reagents used in these reactions include lithium aluminum hydride (for reduction) and boron trifluoride etherate (for ether cleavage) . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Glyceryl capryl ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Glyceryl capryl ether involves its interaction with lipid bilayers in cell membranes. It increases the fluidity of the lipid bilayer, enhancing the permeability of the membrane . This property makes it useful as a penetration enhancer in topical formulations. Additionally, it can interact with keratin filaments in corneocytes, further aiding in its skin conditioning effects .

Comparison with Similar Compounds

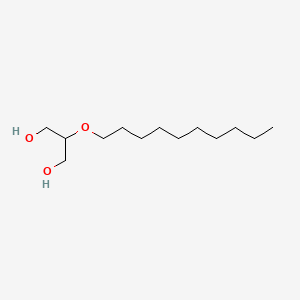

2-Glyceryl capryl ether can be compared with other alkyl glyceryl ethers, such as:

- Ethylhexylglycerin

- Caprylyl glyceryl ether

- Cetyl glyceryl ether (Chimyl alcohol)

- Batyl alcohol

- Glyceryl allyl ether

- Glyceryl lauryl ether

- Isodecyl glyceryl ether

- Isostearyl glyceryl ether

- Oleyl glyceryl ether

What sets this compound apart is its specific alkyl chain length and degree of unsaturation, which influence its surfactant properties and its effectiveness as a skin conditioning agent .

Properties

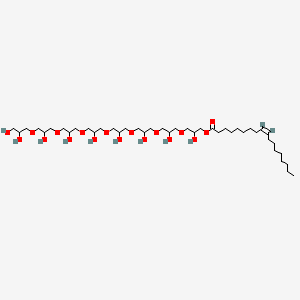

CAS No. |

17174-65-1 |

|---|---|

Molecular Formula |

C13H28O3 |

Molecular Weight |

232.36 g/mol |

IUPAC Name |

2-decoxypropane-1,3-diol |

InChI |

InChI=1S/C13H28O3/c1-2-3-4-5-6-7-8-9-10-16-13(11-14)12-15/h13-15H,2-12H2,1H3 |

InChI Key |

PNEISLXOVRTHDC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(CO)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide](/img/structure/B12704806.png)